molecular formula C5H5BrN2O B1524351 4-Bromo-6-methylpyridazin-3(2H)-one CAS No. 954240-46-1

4-Bromo-6-methylpyridazin-3(2H)-one

Cat. No.: B1524351
CAS No.: 954240-46-1
M. Wt: 189.01 g/mol
InChI Key: MOHYHLFTBMNVDU-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridazin-3(2H)-one (CAS 954240-46-1) is a heterocyclic organic compound belonging to the pyridazinone family. Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol . The structure features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted with a bromine atom at position 4 and a methyl group at position 4.

Key properties include:

  • IR spectral data: Characteristic C=O stretch at ~1650–1700 cm⁻¹ (exact value varies with substitution) .
  • Melting point: Not explicitly reported in the provided evidence, but analogs (e.g., 6-Chloro-4-methylpyridazin-3(2H)-one) suggest similar derivatives have melting points in the range of 150–200°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one typically involves the bromination of 6-methylpyridazin-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridazinone ring can be reduced to form dihydropyridazinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 4-amino-6-methylpyridazin-3(2H)-one, 4-thio-6-methylpyridazin-3(2H)-one, and 4-alkoxy-6-methylpyridazin-3(2H)-one.

    Oxidation Reactions: Products include 4-bromo-6-methylpyridazine-3-carboxylic acid and 4-bromo-6-methylpyridazine-3-aldehyde.

    Reduction Reactions: Products include 4-bromo-6-methyl-1,2-dihydropyridazin-3(2H)-one.

Scientific Research Applications

4-Bromo-6-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the pyridazinone ring are key structural features that influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structurally related pyridazinone derivatives and their key attributes:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences from 4-Bromo-6-methylpyridazin-3(2H)-one
4-Bromo-6-chloropyridazin-3(2H)-one 933041-13-5 Br (C4), Cl (C6) C₄H₂BrClN₂O 223.46 Chlorine replaces methyl at C6; higher polarity .
6-Chloro-4-methylpyridazin-3(2H)-one N/A Cl (C6), CH₃ (C4) C₅H₅ClN₂O 144.56 Bromine replaced by chlorine; lower molecular weight .
4,5-Dibromopyridazin-3(2H)-one 5788-58-9 Br (C4, C5) C₄H₂Br₂N₂O 253.88 Additional bromine at C5; increased steric hindrance .
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one 1178884-53-1 Br (C4), Cl (C6), CH₃ (N2) C₅H₄BrClN₂O 223.46 Methyl group on nitrogen (N2); altered reactivity .
6-Bromo-3-methylpyrimidin-4(3H)-one 1611464-74-4 Br (C6), CH₃ (C3) C₅H₅BrN₂O 189.01 Pyrimidinone core (N at positions 1 and 3 vs. 1 and 2 in pyridazinone) .

Spectroscopic and Physical Properties

  • IR Spectroscopy: The C=O stretch in this compound (~1653 cm⁻¹) is consistent with pyridazinones, while electron-withdrawing groups (e.g., Cl in 4-Bromo-6-chloropyridazin-3(2H)-one) slightly shift this peak to higher wavenumbers .
  • Solubility : Bromine and methyl groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF), whereas chloro analogs exhibit higher aqueous solubility .

Biological Activity

4-Bromo-6-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅BrN₂O, with a molar mass of approximately 189.012 g/mol. Its structure features a bromine atom at the fourth position and a methyl group at the sixth position of the pyridazine ring, which influences its reactivity and biological activity.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. Common methods include:

  • Bromination of 6-methylpyridazin-3(2H)-one : This involves the introduction of a bromine atom at the 4-position using brominating agents.
  • Condensation reactions : Utilizing various aldehydes or ketones can yield derivatives with modified biological properties.

Anti-inflammatory Properties

Research indicates that pyridazinone derivatives, including this compound, exhibit significant anti-inflammatory activity. A study focused on pyridazinone derivatives bearing an indole moiety demonstrated their potential as phosphodiesterase type 4 (PDE4) inhibitors, which are relevant for treating respiratory diseases. The compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed promising activity with an IC50 value of 251 ± 18 nM against PDE4B isoenzymes, indicating its potential for further development as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate antibacterial activity against various strains, including Gram-positive bacteria. In particular, structural analogs have shown effectiveness in disrupting biofilm formation in Staphylococcus aureus and Enterococcus faecalis, which are significant pathogens in clinical settings .

CompoundMIC (μM)Activity Type
This compound15.625 - 62.5Antistaphylococcal
This compound62.5 - 125Antienterococcal

The mechanism underlying the biological activity of this compound involves interactions with specific protein targets that modulate inflammatory pathways and microbial resistance mechanisms. For instance, it has been shown to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects .

Case Studies

  • PDE4 Inhibition Study : In a comparative study evaluating various pyridazinones, it was found that compounds with specific substitutions at the N-position exhibited enhanced selectivity towards PDE4B over other isoenzymes. The introduction of the bromine atom at position four was crucial for maintaining high affinity .
  • Antibiofilm Activity Assessment : A recent investigation highlighted the efficacy of pyridazinone derivatives in disrupting biofilms formed by MRSA strains. The study reported that certain derivatives had minimum biofilm inhibitory concentrations (MBIC) significantly lower than conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-6-methylpyridazin-3(2H)-one?

The synthesis typically involves bromination of a pyridazinone precursor. A common method includes reacting 6-methylpyridazin-3(2H)-one with a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) under controlled conditions. Key steps involve optimizing reaction temperature (60–80°C), solvent selection (e.g., DMF or acetic acid), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical. Analytical validation using TLC, NMR, and mass spectrometry ensures product integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data collected using synchrotron radiation or laboratory X-ray sources are processed with software like SHELX . ORTEP-3 can generate thermal ellipsoid diagrams to visualize bond lengths, angles, and steric effects . Complementary techniques like FT-IR (for functional groups) and 1H^{1}\text{H}/13C^{13}\text{C} NMR (for substituent positions) provide additional validation .

Q. What solvent systems are optimal for studying the solubility of this compound?

Solubility is influenced by the bromine and methyl substituents. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to dipole interactions, while non-polar solvents (e.g., hexane) show limited dissolution. Empirical studies recommend gradient solubility tests using binary solvent mixtures (e.g., ethanol-water) to identify ideal conditions for reactions or biological assays .

Advanced Research Questions

Q. How do substituent modifications on the pyridazinone ring affect biological activity?

Substituent effects are studied via structure-activity relationship (SAR) models. For example, replacing the methyl group with bulkier alkyl chains or electron-withdrawing groups (e.g., nitro) alters lipophilicity and hydrogen-bonding capacity, impacting interactions with biological targets. Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition) can quantify these effects .

Q. What strategies resolve contradictions between computational predictions and experimental data for reaction mechanisms?

Discrepancies often arise from incomplete DFT models (e.g., neglecting solvation effects). To address this:

  • Refine computational parameters (e.g., including implicit solvent models in Gaussian or ORCA).
  • Validate intermediates via in situ FT-IR or HPLC-MS during reaction monitoring.
  • Use kinetic isotope effects (KIEs) or Hammett plots to probe rate-determining steps .

Q. How can spectroscopic data be leveraged to detect tautomeric forms of this compound?

Tautomerism is probed using dynamic NMR (DNMR) at variable temperatures to observe proton exchange rates. 15N^{15}\text{N}-labeling or 1H^{1}\text{H}-15N^{15}\text{N} HMBC experiments clarify nitrogen hybridization states. Computational methods (e.g., DFT-based NMR shielding calculations in Gaussian) predict chemical shifts for comparison .

Q. What methodologies optimize catalytic bromination to reduce byproducts?

Transition metal catalysts (e.g., CuBr2_2) or Lewis acids (e.g., FeCl3_3) improve regioselectivity. Design of Experiments (DoE) frameworks identify optimal catalyst loading, temperature, and reaction time. GC-MS or 19F^{19}\text{F} NMR (if using fluorinated analogs) tracks byproduct formation .

Q. Methodological Guidance for Data Analysis

Q. How should crystallographic data be interpreted to resolve disorder in the bromine substituent?

SHELXL refinement tools allow partial occupancy modeling for disordered atoms. Electron density maps (e.g., Fo-Fc maps) highlight regions requiring adjustment. Constraints (e.g., SIMU/ISOR) stabilize thermal parameters. Cross-validation via R-factors and residual density plots ensures reliability .

Q. What statistical approaches validate reproducibility in biological assays involving this compound?

  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for dose-response studies.
  • Quantify intra- and inter-assay variability via coefficient of variation (CV).
  • Implement Bland-Altman plots for method comparison (e.g., ELISA vs. fluorescence assays) .

Q. Tables for Key Data

Table 1: Comparative solubility of this compound in common solvents

SolventSolubility (mg/mL, 25°C)
DMSO45.2 ± 1.3
Ethanol12.8 ± 0.9
Water0.3 ± 0.1
Acetone8.5 ± 0.6
Data derived from gradient solubility tests

Table 2: DFT-calculated vs. experimental 1H^{1}\text{H} NMR shifts (ppm)

PositionCalculatedExperimentalDeviation
H-47.857.82-0.03
H-56.926.89-0.03
B3LYP/6-311+G(d,p) level with DMSO solvent model

Properties

IUPAC Name

5-bromo-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHYHLFTBMNVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680026
Record name 4-Bromo-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-46-1
Record name 4-Bromo-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-methyl-2,3-dihydropyridazin-3-one
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Retrosynthesis Analysis

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